molecular formula C11H9F3O B14910151 1-(4-(Trifluoromethyl)phenyl)but-3-yn-1-ol

1-(4-(Trifluoromethyl)phenyl)but-3-yn-1-ol

Cat. No.: B14910151
M. Wt: 214.18 g/mol
InChI Key: APVAIYOABWORSB-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethyl)phenyl)but-3-yn-1-ol is an organic compound with the molecular formula C11H9F3O It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butyn-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Trifluoromethyl)phenyl)but-3-yn-1-ol typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Trifluoromethyl)phenyl)but-3-yn-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-(Trifluoromethyl)phenyl)but-3-yn-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethyl)phenyl)but-3-yn-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential biological activities, such as inhibiting enzymes or interacting with cellular receptors .

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1-Trifluoro-4-phenylbut-3-yn-2-one
  • 1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol
  • 2-Phenyl-1,1,1-trifluorobut-3-yn-2-ol

Uniqueness

1-(4-(Trifluoromethyl)phenyl)but-3-yn-1-ol is unique due to its specific structural features, such as the trifluoromethyl group and the but-3-yn-1-ol moiety. These features confer distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in scientific research and industry .

Properties

Molecular Formula

C11H9F3O

Molecular Weight

214.18 g/mol

IUPAC Name

1-[4-(trifluoromethyl)phenyl]but-3-yn-1-ol

InChI

InChI=1S/C11H9F3O/c1-2-3-10(15)8-4-6-9(7-5-8)11(12,13)14/h1,4-7,10,15H,3H2

InChI Key

APVAIYOABWORSB-UHFFFAOYSA-N

Canonical SMILES

C#CCC(C1=CC=C(C=C1)C(F)(F)F)O

Origin of Product

United States

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